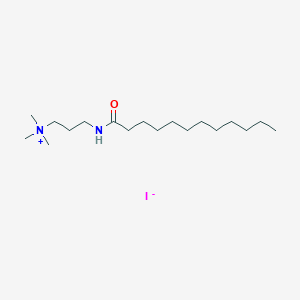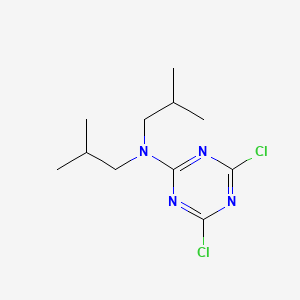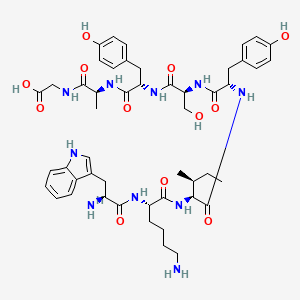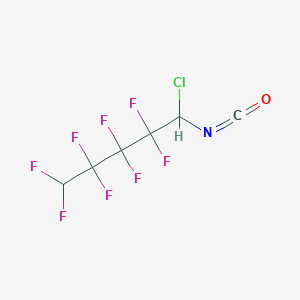
3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound consists of a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, making it amphiphilic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide typically involves the reaction of dodecanoyl chloride with N,N,N-trimethylpropan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with methyl iodide to form the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the quaternary ammonium group is less common but can occur under specific conditions.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) in aqueous solution can be used to substitute the iodide ion with a nitrate ion.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions can oxidize the dodecyl chain.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether can reduce the quaternary ammonium group.
Major Products
Substitution: Formation of 3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium nitrate.
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of tertiary amines or secondary amines.
Applications De Recherche Scientifique
3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles in aqueous solutions. This amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it effective in solubilizing and transporting various substances. The quaternary ammonium group can also interact with negatively charged surfaces, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium surfactant with a longer cetyl chain.
Dodecyltrimethylammonium Chloride (DTAC): Similar structure but with a chloride ion instead of iodide.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
3-(Dodecanoylamino)-N,N,N-trimethylpropan-1-aminium iodide is unique due to its specific dodecyl chain length and iodide ion, which confer distinct solubility and reactivity properties compared to other quaternary ammonium compounds. Its specific structure makes it particularly effective in certain applications, such as antimicrobial formulations and specialized surfactant systems.
Propriétés
Numéro CAS |
206988-59-2 |
|---|---|
Formule moléculaire |
C18H39IN2O |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
3-(dodecanoylamino)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C18H38N2O.HI/c1-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(2,3)4;/h5-17H2,1-4H3;1H |
Clé InChI |
WJKIKAAZANCEEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)

![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)


